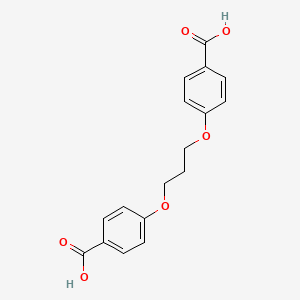

1,3-Bis(4-carboxyphenoxy)propane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBISQLWPGDULSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90409-77-1 | |

| Record name | Poly[bis(p-carboxyphenoxy)propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90409-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8046585 | |

| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3753-81-9 | |

| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003753819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(p-carboxyphenoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIC ACID, 4,4'-(1,3-PROPANEDIYLBIS(OXY))BIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XMW35DTHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,3-Bis(4-carboxyphenoxy)propane from 4-Hydroxybenzoic Acid

This guide provides an in-depth exploration of the synthesis of 1,3-bis(4-carboxyphenoxy)propane, a valuable dicarboxylic acid monomer used in the development of advanced polymers such as polyanhydrides for drug delivery systems.[1][2] We will delve into the core chemical principles, provide a detailed and field-tested experimental protocol, and discuss critical aspects of reaction optimization and product characterization. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development.

Foundational Principles: The Williamson Ether Synthesis

The synthesis of this compound from 4-hydroxybenzoic acid is a classic example of the Williamson ether synthesis. This robust and versatile reaction, developed by Alexander Williamson in 1850, remains a cornerstone of organic chemistry for the formation of ethers.[3]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this specific synthesis, the process unfolds in two key stages:

-

Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH), to form a phenoxide ion. This step is crucial as the phenoxide is a much more potent nucleophile than the neutral phenol. Given that 4-hydroxybenzoic acid also possesses a carboxylic acid group, a sufficient excess of base is required to ensure deprotonation of both the phenolic and carboxylic acid protons.[4]

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,3-dibromopropane. This concerted, one-step SN2 reaction involves a backside attack, leading to the displacement of the bromide leaving groups and the formation of the two ether linkages.[3]

The choice of a primary alkyl halide, like 1,3-dibromopropane, is critical for the success of the Williamson ether synthesis, as it minimizes the competing elimination (E2) reactions that can occur with secondary or tertiary halides.[5]

Visualizing the Synthesis

Reaction Mechanism

The following diagram illustrates the SN2 mechanism for the formation of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed for robust and reproducible synthesis.[4]

Materials and Equipment

| Reagent/Equipment | Specifications |

| 4-Hydroxybenzoic acid (HBA) | ≥99% purity |

| Sodium hydroxide (NaOH) | Pellets, ≥97% purity |

| 1,3-Dibromopropane (DBP) | ≥99% purity |

| Hydrochloric acid (HCl) | Concentrated (37%) |

| Deionized water (DI H₂O) | High purity |

| Three-neck round-bottom flask | 1000 mL |

| Heating mantle | - |

| Overhead stirrer | - |

| Condenser | - |

| Addition funnel | 60 mL capacity |

| Buchner funnel and filter paper | - |

| Beakers, graduated cylinders | - |

Step-by-Step Procedure

-

Reactant Preparation: In a 1000 mL three-neck round-bottom flask, place 152 g (1.1 mole) of 4-hydroxybenzoic acid.[4]

-

Base Solution Preparation: In a separate beaker, carefully dissolve 110 g (2.75 moles) of NaOH in 400 mL of deionized water. Caution: This process is highly exothermic; dissolve the NaOH in stages and/or cool the solution in an ice bath. The large excess of NaOH is critical to ensure the complete deprotonation of both the carboxylic acid and phenolic hydroxyl groups on the 4-hydroxybenzoic acid.[4]

-

Reaction Setup: Assemble the three-neck flask with an overhead stirrer in the center neck, a condenser on one side neck, and an addition funnel on the other. Place the flask in a heating mantle.

-

Initial Reaction: Turn on the cooling water to the condenser. Slowly pour the prepared NaOH solution into the flask containing the 4-hydroxybenzoic acid and begin stirring to dissolve the solid.

-

Heating to Reflux: Begin heating the solution until a gentle reflux is achieved.

-

Addition of Alkyl Halide: Place 50.8 mL (0.5 moles) of 1,3-dibromopropane into the addition funnel.

-

Controlled Addition: While maintaining reflux, add the 1,3-dibromopropane from the addition funnel dropwise at a rate of approximately 8-10 drops per minute.[4]

-

Overnight Reflux: Once all the 1,3-dibromopropane has been added, allow the reaction mixture to reflux overnight. A white precipitate of the disodium salt of the product should become evident during this time.[4]

-

Cooling and Precipitation: After the overnight reflux, turn off the heat and allow the solution to cool to room temperature.

-

Acidification: Transfer the cooled reaction mixture to a large beaker. Slowly and with stirring, add concentrated hydrochloric acid until the pH of the solution is acidic (pH ~2), which will cause the final product to precipitate out as a white solid.

-

Isolation and Purification: Isolate the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid product thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 60-80°C until a constant weight is achieved.

Experimental Workflow Diagram

Sources

1,3-Bis(4-carboxyphenoxy)propane chemical properties and structure

An In-Depth Technical Guide to 1,3-Bis(4-carboxyphenoxy)propane: Properties, Structure, and Applications

Introduction

This compound, also known as 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid, is a versatile organic compound that has garnered significant interest in the fields of polymer chemistry and materials science.[1][2] Its rigid aromatic components linked by a flexible propane diether chain make it an ideal building block for creating polymers with tailored properties. This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, its synthesis, and its applications, with a particular focus on its role in the development of advanced materials for drug delivery and other biomedical applications.

Chemical Identity and Structure

The molecular structure of this compound consists of two para-substituted benzoic acid moieties linked by a 1,3-dioxypropane chain. This unique arrangement imparts a combination of rigidity from the phenyl rings and flexibility from the propyl chain, which is a key determinant of the properties of polymers derived from it.

Molecular Structure:

Caption: Molecular Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid[1] |

| CAS Number | 3753-81-9[1][2][3] |

| Molecular Formula | C17H16O6[1][2] |

| Molecular Weight | 316.31 g/mol [2][3] |

| SMILES | C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O[1] |

| InChI | InChI=1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21)[1] |

| Synonyms | 1,3-Bis(p-carboxyphenoxy)propane, 4,4'-(1,3-Propanediylbis(oxy))bis-benzoic acid, 4,4'-(Trimethylenedioxy)di-benzoic acid[1] |

Physicochemical Properties

This compound is a white solid at room temperature.[3] Its high melting point is indicative of the stability of its crystal lattice, which is influenced by hydrogen bonding between the carboxylic acid groups and aromatic stacking interactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | [3] |

| Melting Point | 310 - 320 °C | [4] |

| Assay | ≥97% | [2] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves a Williamson ether synthesis. This method utilizes the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane in the presence of a base.[4][5]

Reaction Scheme:

2 HO-C₆H₄-COOH + Br-CH₂(CH₂)CH₂-Br + 2 NaOH → (HOOC-C₆H₄-O-CH₂)₂CH₂ + 2 NaBr + 2 H₂O

Experimental Protocol: Synthesis of this compound [5]

-

Reactant Preparation: In a 1000 mL three-neck round-bottom flask, dissolve 152 g (1.1 mole) of 4-hydroxybenzoic acid in a solution of 110 g (2.75 moles) of NaOH in 400 mL of deionized water. The significant excess of NaOH is crucial to ensure the complete deprotonation of the phenolic and carboxylic acid protons of the 4-hydroxybenzoic acid.

-

Apparatus Setup: Equip the flask with a condenser, an overhead stirrer, and an addition funnel.

-

Reaction Initiation: Heat the mixture to a gentle reflux with continuous stirring.

-

Addition of Alkylating Agent: Slowly add 50.8 mL (0.5 moles) of 1,3-dibromopropane to the refluxing solution via the addition funnel at a rate of approximately 8-10 drops per minute.

-

Overnight Reflux: After the complete addition of 1,3-dibromopropane, continue to reflux the reaction mixture overnight. A white precipitate of the disodium salt of the product should become evident.

-

Cooling and Acidification: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 2. This protonates the carboxylate groups, leading to the precipitation of the crude this compound.

-

Purification:

-

Filter the crude product and wash it with deionized water to remove inorganic salts like NaBr.

-

To further purify, dissolve the crude product in a 5% sodium bicarbonate solution.

-

Filter the solution to remove any unreacted 4-hydroxybenzoic acid.

-

Re-precipitate the pure product by adding concentrated hydrochloric acid to the filtrate until the pH is around 2.

-

Filter the purified product, wash thoroughly with deionized water, and dry in a vacuum oven.

-

Workflow for Synthesis and Purification:

Sources

An In-depth Technical Guide to 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive technical guide on 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid. This document, prepared by a Senior Application Scientist, is designed to provide an in-depth understanding of this versatile molecule, from its fundamental chemical properties to its cutting-edge applications in materials science and drug delivery. We will delve into the causality behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for reproducible results. This guide is grounded in authoritative scientific literature to provide a trustworthy and expert resource for your research and development endeavors.

Introduction: A Molecule of Significant Potential

4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid, with the IUPAC name 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid , is a symmetrical aromatic dicarboxylic acid.[1] Its structure, characterized by two para-substituted benzoic acid moieties linked by a flexible propane-1,3-dioxy chain, imparts a unique combination of rigidity and flexibility. This structural feature makes it an invaluable building block in the synthesis of advanced polymers and crystalline materials.

For professionals in drug development and materials science, this compound is of particular interest due to its role as a monomer in the creation of biocompatible and biodegradable polyanhydrides. These polymers are at the forefront of controlled drug delivery systems. Furthermore, its dicarboxylic nature makes it an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs), a class of materials with vast potential in gas storage, catalysis, and sensing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid is crucial for its effective application.

| Property | Value | Source |

| IUPAC Name | 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | PubChem |

| Synonyms | 1,3-Bis(4-carboxyphenoxy)propane | PubChem |

| CAS Number | 3753-81-9 | BLDpharm[2] |

| Molecular Formula | C₁₇H₁₆O₆ | [1] |

| Molecular Weight | 316.31 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Melting Point | >300 °C | Inferred from similar compounds |

| Solubility | Sparingly soluble in water and common organic solvents; soluble in DMSO and DMF | Inferred from structure |

Synthesis of 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid

The most common and efficient method for the synthesis of 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenoxide of a 4-hydroxybenzoic acid derivative reacts with a dihaloalkane. A two-step approach starting with the esterified form of 4-hydroxybenzoic acid is often preferred to protect the carboxylic acid functionality during the etherification, followed by hydrolysis to yield the final diacid.

Rationale for the Synthetic Strategy

The Williamson ether synthesis is a robust and versatile method for forming the ether linkages in the target molecule.[3][4] The choice of a two-step synthesis via the methyl ester of 4-hydroxybenzoic acid is a strategic one. The carboxylic acid group is acidic and would interfere with the basic conditions required for the formation of the phenoxide ion. By protecting the carboxylic acid as an ester, the reaction can proceed efficiently. The subsequent hydrolysis of the diester to the dicarboxylic acid is typically a high-yielding and straightforward step.

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures and the synthesis of analogous compounds.[5]

Step 1: Synthesis of Dimethyl 4,4'-(propane-1,3-diylbis(oxy))dibenzoate

-

Reagents and Materials:

-

Methyl 4-hydroxybenzoate

-

1,3-Dibromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

-

Procedure: a. In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (2.2 equivalents) and potassium carbonate (2.5 equivalents) in anhydrous DMF. b. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide. c. Add 1,3-dibromopropane (1.0 equivalent) to the reaction mixture. d. Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. f. A white precipitate of dimethyl 4,4'-(propane-1,3-diylbis(oxy))dibenzoate will form. g. Collect the precipitate by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol. h. Dry the product in a vacuum oven.

Step 2: Hydrolysis to 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid

-

Reagents and Materials:

-

Dimethyl 4,4'-(propane-1,3-diylbis(oxy))dibenzoate (from Step 1)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask with reflux condenser

-

pH paper or pH meter

-

-

Procedure: a. Suspend the dimethyl 4,4'-(propane-1,3-diylbis(oxy))dibenzoate in a mixture of ethanol and water in a round-bottom flask. b. Add an excess of sodium hydroxide (at least 2.2 equivalents) to the suspension. c. Heat the mixture to reflux and maintain for 2-4 hours, or until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC). d. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. e. Dilute the remaining aqueous solution with water and acidify it to a pH of 1-2 with concentrated hydrochloric acid. f. A white precipitate of 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid will form. g. Collect the precipitate by vacuum filtration, wash it extensively with water to remove any inorganic salts. h. Dry the final product in a vacuum oven.

Synthesis Workflow Diagram

Caption: Synthesis of 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid.

Characterization

To confirm the identity and purity of the synthesized 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the propane linker, and the acidic proton of the carboxylic acid groups. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are:

-

~12.8 ppm (singlet, 2H): Carboxylic acid protons (-COOH). This peak is typically broad.

-

~7.9 ppm (doublet, 4H): Aromatic protons ortho to the carboxyl group.

-

~7.0 ppm (doublet, 4H): Aromatic protons ortho to the ether linkage.

-

~4.2 ppm (triplet, 4H): Methylene protons adjacent to the oxygen atoms (-O-CH₂-).

-

~2.2 ppm (quintet, 2H): Central methylene protons of the propane linker (-CH₂-CH₂-CH₂-).

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts (in ppm) in DMSO-d₆ are:

-

~167 ppm: Carboxylic acid carbon (-COOH).

-

~162 ppm: Aromatic carbon attached to the ether oxygen.

-

~131 ppm: Aromatic carbons ortho to the carboxyl group.

-

~123 ppm: Aromatic carbon ipso to the carboxyl group.

-

~115 ppm: Aromatic carbons ortho to the ether linkage.

-

~66 ppm: Methylene carbons adjacent to the oxygen atoms (-O-CH₂-).

-

~28 ppm: Central methylene carbon of the propane linker (-CH₂-CH₂-CH₂-).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1680 (strong) | C=O stretch | Carboxylic acid |

| ~1605, ~1580, ~1500 | C=C stretch | Aromatic ring |

| ~1250 (strong) | C-O stretch | Aryl ether |

| ~1170 | C-O stretch | Carboxylic acid |

Applications in Research and Development

Polyanhydrides for Controlled Drug Delivery

4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid is a key monomer in the synthesis of polyanhydrides for biomedical applications. Polyanhydrides are a class of biodegradable polymers that degrade by surface erosion, which allows for a near zero-order release of encapsulated drugs.[1][6] This controlled release is highly desirable in various therapeutic areas, including cancer chemotherapy, pain management, and vaccine delivery.[7][8]

One of the most successful clinical applications of a polyanhydride based on this monomer is the Gliadel® wafer , an FDA-approved treatment for brain cancer.[1] These wafers are composed of a copolymer of 1,3-bis(p-carboxyphenoxy)propane and sebacic acid, and are implanted directly into the brain cavity after tumor resection to provide sustained local delivery of the chemotherapeutic agent carmustine (BCNU).

Caption: Application in drug delivery systems.

Linker for Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality and the defined geometry of 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid make it an excellent organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[8] MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The choice of the organic linker is critical in determining the pore size, shape, and overall topology of the MOF, which in turn dictates its properties and potential applications. The flexibility of the propane chain in this linker can lead to the formation of novel and complex MOF architectures.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

-

Conclusion

4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid is a molecule with significant utility and potential, particularly in the fields of drug delivery and materials science. Its well-defined structure and versatile reactivity make it a valuable tool for researchers and developers. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with a focus on the scientific principles that underpin its use. By adhering to the detailed protocols and safety guidelines presented, scientists can confidently and effectively utilize this compound in their research endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Jain, R., et al. (2005). Role of polyanhydrides as localized drug carriers. Journal of Controlled Release, 103(3), 541-563.

-

Micro Nano Bio Aspects. (2025). Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. Available from: [Link]

- Hua, J., & Gao, L. (2009). 4,4′-(Propane-1,3-diyl)dibenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2233.

- Gite, V. V., et al. (2022). Polyanhydride Chemistry. Biomacromolecules, 23(12), 4975–5002.

-

PrepChem. (2023). Synthesis of methyl 4-hydroxybenzoate. Available from: [Link]

- Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.

- Williamson Ether Synthesis. In Organic Chemistry. LibreTexts.

Sources

- 1. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 2. 3753-81-9|4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. prepchem.com [prepchem.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. 4,4′-(Propane-1,3-diyl)dibenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 1,3-Bis(4-carboxyphenoxy)propane (CPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of 1,3-Bis(4-carboxyphenoxy)propane

This compound, commonly referred to as CPP, is a dicarboxylic acid monomer that serves as a pivotal building block in the synthesis of advanced polymers.[1][2] Its molecular architecture, characterized by two para-substituted carboxyphenoxy groups linked by a flexible three-carbon propane chain, imparts a unique combination of rigidity and flexibility to the resulting polymer backbones. This structure is particularly crucial in the field of drug delivery, where CPP is a key component in the formulation of biodegradable polyanhydrides.[3][4] The rate of drug release from these polymers is directly influenced by their physicochemical properties, which are, in turn, dictated by the characteristics of their constituent monomers. A thorough understanding of the melting point and solubility of CPP is therefore not merely academic; it is a prerequisite for the rational design, synthesis, and manufacturing of novel polymer-based therapeutic systems. This guide provides an in-depth analysis of these two critical parameters.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are essential for predicting the material's behavior during synthesis, purification, and formulation processes.

| Property | Value | Source(s) |

| IUPAC Name | 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | [5] |

| CAS Number | 3753-81-9 | [2][6][7] |

| Molecular Formula | C₁₇H₁₆O₆ | [5] |

| Molecular Weight | 316.31 g/mol | [7] |

| Appearance | Solid, fine powder | [7] |

| Melting Point (°C) | 310 - 320 °C | [6][7] |

Section 1: Melting Point Analysis

The melting point of a crystalline solid is a critical indicator of its purity and thermal stability. For CPP, a high melting point signifies strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups and π-stacking interactions of the aromatic rings. This thermal robustness is advantageous for melt polymerization processes, allowing for reactions at elevated temperatures without premature degradation.

Principle of Melting Point Determination

The melting point is recorded as a range, starting from the temperature at which the first drop of liquid appears (onset of melting) to the temperature at which the entire solid mass transitions to a liquid state (completion of melting). A narrow melting range (typically < 2 °C) is indicative of a high-purity substance. Impurities disrupt the crystal lattice, typically causing both a depression and a broadening of the melting range.

Authoritative Protocol: Capillary Melting Point Determination

This protocol is based on the widely accepted capillary method, consistent with standards outlined by the United States Pharmacopeia (USP).

I. Sample Preparation

-

Drying: Ensure the CPP sample is thoroughly dry. Moisture can act as an impurity. Dry the sample in a vacuum desiccator over silica gel for at least 24 hours.

-

Grinding: Gently pulverize the crystalline CPP into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer within the sample.

-

Loading: Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the CPP powder. Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder into the sealed end.

-

Filling: Repeat the loading process until a packed column of 2-3 mm in height is achieved. An insufficient sample will be difficult to observe, while an excessive amount will lead to a broad melting range due to temperature gradients within the sample.

II. Measurement

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Approach): Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of CPP (~310 °C).

-

Slow Heating (Observation): Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Record Onset: Through the viewing lens, carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid is visible.

-

Record Completion: Continue heating at the slow rate. Record the temperature (T₂) at which the last solid crystal disappears, and the sample is completely liquid.

-

Reporting: Report the result as the melting range, T₁ - T₂. For high-purity CPP, this range should be narrow.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Section 2: Solubility Profile

Solubility is a determinative factor in the processing and application of CPP. It dictates the choice of solvents for synthesis, purification (recrystallization), and polymerization reactions. The solubility of CPP is governed by the principle of "like dissolves like." Its structure contains polar, hydrogen-bond-donating and -accepting carboxylic acid groups, as well as large, non-polar aromatic regions.

Theoretical Solubility Assessment

-

Aqueous Solvents: Due to the large hydrophobic aromatic portions, CPP is expected to be practically insoluble in neutral water. However, as a dicarboxylic acid, it will readily dissolve in aqueous alkaline solutions (e.g., 5% NaOH, 5% NaHCO₃) through an acid-base reaction, forming a highly water-soluble disodium salt.

-

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are anticipated to be effective solvents. They can disrupt the strong hydrogen bonding between CPP molecules without having acidic protons that would suppress the solubility of the carboxylic acid. The use of NMP in the synthesis of polyamides from CPP supports its solubility in this solvent.

-

Polar Protic Solvents: Alcohols like ethanol or methanol may offer limited solubility. While they can hydrogen bond, the large non-polar component of CPP may hinder extensive dissolution.

-

Non-Polar Solvents: CPP is expected to be insoluble in non-polar solvents such as hexanes, toluene, or diethyl ether, as these solvents cannot overcome the strong intermolecular hydrogen bonds of the solute.

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous (Alkaline) | 5% Sodium Hydroxide (NaOH) | Soluble | Forms a water-soluble salt via deprotonation of carboxylic acids. |

| Polar Aprotic | NMP, DMF, DMSO | Soluble to Sparingly Soluble | Capable of disrupting intermolecular hydrogen bonds. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Insoluble | Limited ability to solvate the large hydrophobic structure. |

| Aqueous (Neutral) | Deionized Water | Insoluble | Large hydrophobic regions dominate the polar carboxylic acid groups. |

| Non-Polar | Hexanes, Toluene | Insoluble | Cannot overcome the strong intermolecular hydrogen bonds in the solid. |

Authoritative Protocol: Qualitative & Quantitative Solubility Determination

This protocol outlines a systematic approach to determine the solubility profile of CPP.

I. Qualitative "Test Tube" Method

-

Setup: Place approximately 25 mg of CPP into a small test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent in three 0.25 mL portions.

-

Mixing: After each addition, vigorously agitate the mixture for 30-60 seconds.

-

Observation: Observe closely to determine if the solid dissolves completely. Record as "soluble," "sparingly soluble," or "insoluble."

-

Acid/Base Confirmation: For a sample dissolved in 5% NaOH, re-precipitate the CPP by adding 5% HCl dropwise until the solution is acidic. The reappearance of a precipitate confirms that dissolution was due to salt formation.

II. Quantitative Shake-Flask Method (for promising solvents)

-

Equilibration: Add an excess amount of CPP to a known volume of the selected solvent in a sealed flask. This ensures that a saturated solution is formed.

-

Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) using an orbital shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid from the saturated supernatant.

-

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of CPP in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known CPP concentration.

-

UV-Vis Spectrophotometry: Suitable if CPP has a distinct chromophore and no other components absorb at the analytical wavelength. A calibration curve is also required.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or g/100 mL.

Workflow for Solubility Determination

Caption: Workflow for Qualitative and Quantitative Solubility Testing.

Conclusion: Practical Implications for Development

The high melting point of this compound underscores its excellent thermal stability, a crucial attribute for polymerization and processing. Its solubility profile, characterized by dissolution in alkaline solutions and polar aprotic solvents, provides clear guidance for selecting reaction media and purification strategies. For drug development professionals, these parameters are foundational. They directly impact the synthesis of CPP-based polyanhydrides, influencing polymer molecular weight and purity, which in turn governs the mechanical properties and drug-release kinetics of the final formulation. Mastery of these fundamental properties is therefore essential for harnessing the full potential of CPP in creating next-generation materials for therapeutic applications.

References

-

University of Houston. (2010). Melting Point Apparatus Guidelines. Available at: [Link]

-

J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point. Available at: [Link]

-

PubChem. this compound. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

- Cristescu, R., et al. (2011). Deposition of antibacterial of poly (1, 3-bis-(p-carboxyphenoxy propane)-co-(sebacic anhydride)) 20: 80/gentamicin sulfate composite coatings by MAPLE. Applied Surface Science, 257(12), 5287-5292.

- Ghadiri, M., et al. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. Bulletin of the Chemical Society of Ethiopia, 24(1).

-

Amerigo Scientific. this compound (97%). Available at: [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

G. A. University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]

-

YouTube. (2021). Melting point testing as per USP 741. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1,3-双(4-羧基苯氧基)丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1 3-BIS(P-CARBOXYPHENOXY)PROPANE | 3753-81-9 [chemicalbook.com]

- 5. This compound | C17H16O6 | CID 68610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1 3-BIS(P-CARBOXYPHENOXY)PROPANE CAS#: 3753-81-9 [amp.chemicalbook.com]

- 7. 1,3-双(4-羧基苯氧基)丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 1,3-Bis(p-carboxyphenoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(p-carboxyphenoxy)propane, a dicarboxylic acid, serves as a crucial building block in the synthesis of advanced polymers, particularly in the field of biomedical materials. Its unique structure, featuring a flexible propane linker connecting two rigid p-carboxyphenoxy moieties, imparts a favorable balance of properties to the polymers derived from it. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, synthesis, applications, and safety considerations.

Nomenclature and Identification

Proper identification of a chemical compound is paramount for researchers. 1,3-Bis(p-carboxyphenoxy)propane is known by several alternate names and identifiers, which are summarized in the table below.

| Identifier Type | Value |

| IUPAC Name | 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid[1] |

| CAS Number | 3753-81-9[1] |

| Molecular Formula | C₁₇H₁₆O₆[1] |

| Molecular Weight | 316.31 g/mol |

| Synonyms | 4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid[2], 1,3-Bis(4-carboxyphenoxy)propane[1], 1,3-Bis-cpp[1], 4,4'-(1,3-Propanediylbis(oxy))bis-benzoic acid[1], 4,4'-(Trimethylenedioxy)di-benzoic acid[1] |

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of 1,3-Bis(p-carboxyphenoxy)propane is essential for its application in material synthesis and for quality control purposes.

| Property | Value |

| Melting Point | 310 °C (literature) |

| Appearance | Solid |

| pKa (Predicted) | 4.15 ± 0.10[2] |

| Solubility | Aromatic polyanhydrides derived from this monomer are generally insoluble in common organic solvents.[3] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The FTIR spectrum of 1,3-Bis(p-carboxyphenoxy)propane exhibits characteristic absorption bands corresponding to its functional groups. A detailed list of these bands is provided in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| 2511–3016 | O-H stretch (carboxylic acid, broad) |

| 1678 | C=O stretch (carboxylic acid) |

| 1606 | C=C stretch (aromatic) |

| 1431 | C-H bend (alkane) |

| 1303, 1249, 1170 | C-O stretch (ether and carboxylic acid) |

| 1055, 999, 848, 766 | C-H bend (aromatic) |

| (Data sourced from a study by Faghihi et al., 2010)[4] |

Synthesis of 1,3-Bis(p-carboxyphenoxy)propane

The synthesis of 1,3-Bis(p-carboxyphenoxy)propane is typically achieved through a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. A detailed, step-by-step protocol is outlined below.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-hydroxybenzoic acid

-

Sodium hydroxide (NaOH)

-

Deionized water (DI-H₂O)

-

1,3-dibromopropane

-

Methanol

-

Sulfuric acid (H₂SO₄)

Procedure:

-

In a 3-neck round bottom flask, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide. A significant excess of NaOH is used to ensure the deprotonation of the phenolic hydroxyl group.[5]

-

Equip the flask with a condenser and an overhead stirrer.

-

Heat the mixture to a gentle reflux.

-

Slowly add 1,3-dibromopropane to the refluxing solution using an addition funnel.

-

Continue the reflux overnight. The product will precipitate out of the solution as a white solid.

-

Cool the reaction mixture to room temperature and collect the precipitate by filtration.

-

Wash the collected solid with methanol to remove any unreacted starting materials and sodium bromide salts formed during the reaction.

-

Dissolve the washed solid in deionized water and acidify the solution with sulfuric acid to precipitate the pure 1,3-Bis(p-carboxyphenoxy)propane.

-

Collect the final product by filtration, wash with cold water, and dry.

Applications in Research and Development

The primary application of 1,3-Bis(p-carboxyphenoxy)propane is as a monomer for the synthesis of biodegradable polyanhydrides.

Polyanhydrides for Drug Delivery

1,3-Bis(p-carboxyphenoxy)propane is a key component in the formation of aromatic-aliphatic copolyanhydrides. These polymers are synthesized through melt condensation polymerization of the dicarboxylic acid monomer with an aliphatic diacid, such as sebacic acid, in the presence of a dehydrating agent like acetic anhydride.

The resulting polyanhydrides, such as poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid), are known for their excellent biocompatibility and controlled surface erosion properties, making them ideal for localized drug delivery applications.[3][6] A notable example is the "Gliadel wafer," an FDA-approved treatment for brain cancer that utilizes a polyanhydride matrix composed of 1,3-bis(p-carboxyphenoxy)propane and sebacic acid to deliver the chemotherapeutic agent carmustine (BCNU) directly to the tumor site.[3][7] The ratio of the aromatic monomer to the aliphatic monomer can be adjusted to tailor the degradation rate and drug release kinetics of the polymer.

Potential as a Linker in Metal-Organic Frameworks (MOFs)

The rigid dicarboxylic acid structure of 1,3-Bis(p-carboxyphenoxy)propane makes it a promising candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs). While specific examples utilizing this exact linker are not as prevalent in the literature as some other dicarboxylic acids, its structural similarity to other linkers used in MOF synthesis suggests its potential in creating novel porous materials for applications in gas storage, separation, and catalysis. The synthesis of a related compound, 4,4'-(Propane-1,3-diyl)dibenzoic acid, has been reported in the context of MOF research.[8][9]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1,3-Bis(p-carboxyphenoxy)propane.

-

Hazard Classifications: May cause an allergic skin reaction and is very toxic to aquatic life.

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves.

-

Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Ensure adequate ventilation in the work area.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

1,3-Bis(p-carboxyphenoxy)propane is a versatile and valuable dicarboxylic acid monomer with significant applications in the development of biodegradable polymers for drug delivery. Its well-defined synthesis and favorable chemical properties have established it as a key component in advanced biomedical materials. Further exploration of its potential as a linker in the burgeoning field of metal-organic frameworks may open up new avenues for its application in materials science. This guide provides a solid foundation for researchers and scientists working with this important chemical compound.

References

-

Cristescu, R., et al. (2011). Deposition of antibacterial of poly (1, 3-bis-(p-carboxyphenoxy propane)-co-(sebacic anhydride)) 20: 80/gentamicin sulfate composite coatings by MAPLE. Applied Surface Science, 257(12), 5287-5292. [Link]

-

Jain, R., et al. (2022). Polyanhydride Chemistry: Versatile Platforms for Drug Delivery and Biomedical Applications. Biomacromolecules, 23(12), 4979–5004. [Link]

- Khademhosseini Laboratory. 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH)

-

Hua, J., & Gao, L. (2009). 4,4′-(Propane-1,3-diyl)dibenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2233. [Link]

-

Polymer Source. Poly(anhydride) based on 1,3-bis(p-carboxyphenoxy)propane and sebacic acid. Polymer Source Website. [Link]

-

Faghihi, K., et al. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. Bulletin of the Chemical Society of Ethiopia, 24(1), 55-65. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Malucelli, G., et al. (2023). Poly(ether urethane)s from Aromatic Diisocyanates Based on Lignin-Derived Phenolic Acids. Biorefinery and Bioproducts. [Link]

-

de Graaf, R. A., & Behar, K. L. (2014). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Proceedings of the International Society for Magnetic Resonance in Medicine, 22, 4333. [Link]

-

Friebolin, H. (2010). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

ResearchGate. 4,4′-(Propane-1,3-diyl)dibenzoic acid. ResearchGate. [Link]

-

MDPI. Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. MDPI Website. [Link]

-

ResearchGate. Represents FT-IR spectrum 2,2'-(propane-1,3-diylbis(oxy)) dibenzaldehyde (compound 1). ResearchGate. [Link]

-

ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

-

MDPI. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. MDPI Website. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Molecular Info. 1 3-BIS(P-CARBOXYPHENOXY)PROPANE molecular information. Cas Number Lookup. [Link]

-

Otto Chemie Pvt. Ltd. 1,3-Bis(diphenylphosphino) propane, 97%. Otto Chemie Website. [Link]

Sources

- 1. This compound | C17H16O6 | CID 68610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1 3-BIS(P-CARBOXYPHENOXY)PROPANE CAS#: 3753-81-9 [amp.chemicalbook.com]

- 3. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Khademhosseini Laboratory - 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation [sites.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 4,4′-(Propane-1,3-diyl)dibenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1,3-Bis(4-carboxyphenoxy)propane in Advanced Polymer Design: A Technical Guide for Scientists and Innovators

Abstract

In the landscape of polymer science, the thoughtful selection of monomers is paramount to engineering materials with tailored functionalities. 1,3-Bis(4-carboxyphenoxy)propane (CPP), a dicarboxylic acid monomer, has emerged as a critical building block in the synthesis of high-performance and functional polymers. Its unique molecular architecture, characterized by a flexible propane diether linkage connecting two rigid p-carboxyphenoxy units, imparts a desirable balance of properties to the resulting polymers, including thermal stability, solubility, and, notably, biodegradability. This technical guide provides an in-depth exploration of CPP's role as a monomer, with a focus on its application in polyamides and polyanhydrides, materials of significant interest in the biomedical and drug delivery fields. We will delve into the synthesis of CPP, its polymerization into advanced macromolecules, the structure-property relationships of these polymers, and detailed experimental protocols for their laboratory-scale preparation and characterization.

Introduction to this compound (CPP): A Monomer of Versatility

This compound, also known as 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid, is a solid organic compound with the chemical formula C₁₇H₁₆O₆ and a molecular weight of 316.31 g/mol .[1] Its structure is defined by two carboxylic acid functional groups, making it an ideal candidate for step-growth polymerization reactions. The melting point of CPP is approximately 310 °C.

The significance of CPP as a monomer lies in the combination of its structural elements. The rigid aromatic rings and carboxylic acid groups contribute to the thermal stability and mechanical strength of the polymers, while the flexible trimethylene (propane) ether linkage enhances solubility and processability, mitigating the often-intractable nature of fully aromatic polymers.[2] This molecular design is particularly advantageous in the development of biodegradable polymers for drug delivery applications, where controlled erosion and biocompatibility are critical.[3][4]

Physicochemical Properties of this compound

A comprehensive understanding of the monomer's properties is essential for its effective use in polymer synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₆ | |

| Molecular Weight | 316.31 g/mol | |

| Melting Point | 310 °C (lit.) | |

| Appearance | Solid | |

| Functional Group | Carboxylic Acid | |

| CAS Number | 3753-81-9 |

Synthesis of this compound Monomer

The synthesis of CPP is typically achieved through a nucleophilic substitution reaction between 4-hydroxybenzoic acid and 1,3-dibromopropane in the presence of a base.[2][5] This straightforward and efficient method allows for the production of high-purity monomer essential for achieving high molecular weight polymers.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound (CPP).

The Role of CPP in Polymer Synthesis

The dicarboxylic acid functionality of CPP allows it to react with a variety of co-monomers, such as diamines and diols, to form a range of polymers. This section will focus on two prominent classes of polymers derived from CPP: polyamides and polyanhydrides.

Polyamides Derived from CPP

Aromatic polyamides are renowned for their exceptional thermal and mechanical properties. However, their rigid backbones often lead to poor solubility, hindering their processability. The incorporation of CPP into the polyamide backbone introduces flexibility, which can significantly improve solubility without compromising thermal stability.[2]

New polyamides have been synthesized by the direct polycondensation of CPP with various diamines, including those containing hydantoin derivatives.[2][5] These reactions are typically carried out in a medium of N-methyl-2-pyrrolidone (NMP) with triphenyl phosphite and pyridine as activating agents.[2][5] The resulting polyamides exhibit high yields and moderate inherent viscosities.[2][5]

The thermal properties of these CPP-based polyamides are noteworthy. They demonstrate glass transition temperatures (Tg) in the range of 130-155 °C and 5% weight loss temperatures between 325 and 415 °C, indicating good thermal stability.[2][5]

Polyanhydrides: A Platform for Drug Delivery

CPP is a key monomer in the synthesis of polyanhydrides, a class of biodegradable polymers extensively investigated for controlled drug delivery applications.[3][4] Polyanhydrides are particularly attractive for this purpose due to their surface-eroding characteristics, which can provide a near-constant rate of drug release.[6]

Copolymers of CPP with other dicarboxylic acids, such as sebacic acid (SA), are of significant interest. The ratio of the hydrophobic CPP to the more hydrophilic SA allows for the tuning of the polymer's degradation rate and, consequently, the drug release profile.[4] For instance, the well-studied copolymer poly[1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid] has been used in applications such as the Gliadel® wafer, which delivers the chemotherapeutic agent BCNU directly to brain tumor sites.[6]

The synthesis of these polyanhydrides often involves a melt condensation process, which is a solvent-free and efficient method for producing high molecular weight polymers.

Caption: Polymerization pathways of this compound (CPP).

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a CPP-based polyamide and the characterization techniques used to validate the structure and properties of the resulting polymer.

Synthesis of a Polyamide from CPP and a Hydantoin-Based Diamine

This protocol is adapted from the direct polycondensation method described in the literature.[2][5]

Materials:

-

This compound (CPP)

-

5,5-Dimethylhydantoin (or other suitable hydantoin diamine derivative)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Triphenyl phosphite (TPP)

-

Pyridine, anhydrous

-

Calcium chloride (CaCl₂), anhydrous

-

Methanol

-

Argon or Nitrogen gas supply

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add CPP (1 equivalent), the hydantoin diamine (1 equivalent), and anhydrous CaCl₂.

-

Add anhydrous NMP to dissolve the reactants under a gentle stream of inert gas.

-

Add anhydrous pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triphenyl phosphite (TPP) to the stirred solution.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110 °C.

-

Maintain the reaction at this temperature for 3-4 hours under continuous stirring and inert atmosphere.

-

After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

-

Filter the fibrous polymer precipitate and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.

-

Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization of the Synthesized Polyamide

A suite of analytical techniques is employed to confirm the chemical structure and evaluate the physical properties of the synthesized polymer.

| Technique | Purpose | Expected Observations |

| FT-IR Spectroscopy | To identify the functional groups present in the polymer. | Appearance of characteristic amide C=O stretching bands (around 1650-1700 cm⁻¹) and N-H stretching bands (around 3300 cm⁻¹). Disappearance of the broad O-H stretch from the carboxylic acid groups of CPP.[2][5] |

| ¹H-NMR Spectroscopy | To elucidate the detailed chemical structure of the polymer. | Signals corresponding to the aromatic protons of the CPP and diamine units, as well as the aliphatic protons of the propane linker and any substituents on the diamine.[2][5] |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. | Provides values for number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[2][5] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Determines the decomposition temperature, typically reported as the temperature at which 5% weight loss occurs.[2][5] |

| Differential Scanning Calorimetry (DSC) | To determine the thermal transitions of the polymer, such as the glass transition temperature (Tg). | A step change in the heat flow curve indicates the glass transition temperature.[2][5] |

Conclusion and Future Outlook

This compound has firmly established its position as a valuable monomer in the synthesis of advanced polymers. Its unique chemical structure allows for the creation of materials with a desirable combination of properties, particularly for applications in the biomedical field. The ability to tune the properties of CPP-based polymers, such as their degradation rate and thermal stability, by copolymerization with other monomers opens up a vast design space for materials scientists and drug development professionals.

Future research will likely focus on expanding the library of polymers derived from CPP, including the synthesis of novel polyesters and polyimides with enhanced functionalities. Furthermore, the exploration of CPP-based polymers in other advanced applications, such as membranes for separation processes and high-performance engineering plastics, holds significant promise. The continued investigation of this versatile monomer will undoubtedly lead to the development of next-generation materials that address pressing challenges in medicine, technology, and sustainability.

References

-

Faghihi, K., et al. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. Bulletin of the Chemical Society of Ethiopia, 24(1).

-

Sigma-Aldrich. (n.d.). This compound.

-

MedchemExpress. (n.d.). 1,3-Bis(carboxyphenoxy)propane.

-

Sigma-Aldrich. (n.d.). Application of this compound.

-

Faghihi, K. (n.d.). NEW POLYAMIDES BASED ON 1,3-BIS(4-CARBOXY PHENOXY) PROPANE AND HYDANTOIN DERIVATIVES: SYNTHESIS AND PROPERTIES.

-

PubChem. (n.d.). This compound.

-

Santa Cruz Biotechnology. (n.d.). This compound.

-

Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.

-

Domb, A. J., & Langer, R. (1999). Poly(1,3-bis-p-carboxyphenoxypropane anhydride). In Handbook of Biodegradable Polymers. Harwood Academic Publishers.

-

Khademhosseini Laboratory. (n.d.). 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation.

-

ChemicalBook. (n.d.). 1 3-BIS(P-CARBOXYPHENOXY)PROPANE.

-

Organic Syntheses. (n.d.). Procedure.

-

de la Campa, J. G., et al. (2017). Functional Aromatic Polyamides. Polymers, 9(12), 33.

-

Domb, A. J., et al. (1994). Metabolic disposition and elimination studies of a radiolabelled biodegradable polymeric implant in the rat brain. Biomaterials, 15(9), 681-688.

Sources

Methodological & Application

Synthesis of polyamides using 1,3-Bis(4-carboxyphenoxy)propane

The data clearly indicate that the resulting polyamides are soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and possess high thermal stability, with 5% weight loss temperatures well above 300°C. [1][2]The glass transition temperatures are in a range that suggests improved processability over conventional aramids. [1][2]

Conclusion

The use of this compound as a diacid monomer is an effective strategy for synthesizing high-performance polyamides with enhanced solubility and processability. The direct polycondensation method provides a reliable and convenient route to obtain high molecular weight polymers. The protocols and characterization workflows detailed in this application note offer a comprehensive guide for researchers to develop and analyze novel polyamide materials tailored for advanced applications where a balance of thermal stability and ease of processing is paramount.

References

-

Faghihi, K. (2010). NEW POLYAMIDES BASED ON 1,3-BIS(4-CARBOXY PHENOXY) PROPANE AND HYDANTOIN DERIVATIVES: SYNTHESIS AND PROPERTIES. Bulletin of the Chemical Society of Ethiopia, 24(1). Available at: [Link]

-

Faghihi, K. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. ResearchGate. Available at: [Link]

-

Various Authors. Low-temperature solution polycondensation. ResearchGate. Available at: [Link]

-

Lozano-Martín, A., et al. (2020). Functional Aromatic Polyamides. Polymers, 12(9), 2146. Available at: [Link]

-

Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. Available at: [Link]

-

Russo, S., et al. (1995). ROLE OF THE REACTION PARAMETERS IN THE DIRECT SYNTHESIS OF AROMATIC POLYAMIDES. Semantic Scholar. Available at: [Link]

-

Aharoni, S. M. (1995). Polycondensations in the Presence of Aromatic Phosphites: Conditions and Reaction Products. Journal of Macromolecular Science, Part C: Polymer Reviews, 35(2), 237-275. Available at: [Link]

-

Sava, I., et al. (2008). SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)S BY DIRECT POLYCONDENSATION. Revue Roumaine de Chimie, 53(11), 1033-1039. Available at: [Link]

-

Zhang, G., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 1112-1115. Available at: [Link]

-

Senthil, S., et al. (2014). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of the Korean Chemical Society, 58(1), 85-91. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Polycondensation of 1,3-Bis(4-carboxyphenoxy)propane

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polycondensation reaction of 1,3-Bis(4-carboxyphenoxy)propane (CPP). It delves into the synthesis of aromatic polyesters and polyamides derived from this versatile monomer. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity. This guide covers the synthesis of the CPP monomer, its subsequent polycondensation to form various polymers, and the analytical techniques for their characterization. The applications of these polymers, particularly in the realm of biodegradable carriers for drug delivery, are also discussed.

Introduction: The Significance of this compound in Polymer Chemistry

This compound, often abbreviated as CPP, is a key monomer in the synthesis of advanced aromatic polymers.[1][2] Its rigid aromatic rings linked by a flexible propyl ether chain impart a unique combination of thermal stability, mechanical strength, and processability to the resulting polymers.[3][4] These properties have made CPP-based polymers, such as polyesters and polyamides, subjects of considerable interest for high-performance materials and biomedical applications.[1][3][4]

Aromatic polyamides, for instance, are known for their exceptional thermal stability and chemical resistance.[3][4] However, their application can be limited by poor solubility and high glass transition temperatures. The incorporation of flexible segments, such as the trimethylene group in CPP, into the polymer backbone is a strategic approach to enhance solubility and processability without significantly compromising thermal stability.[3][4]

Furthermore, polyanhydrides derived from CPP have been extensively investigated as biodegradable carriers for controlled drug delivery.[1][5][6] Copolymers of CPP with aliphatic diacids like sebacic acid exhibit surface-eroding behavior, which allows for a constant release of encapsulated drugs over extended periods.[5] This characteristic is highly desirable in applications such as implantable drug delivery systems.[1][5]

This guide will first detail the synthesis of the CPP monomer itself, followed by protocols for its polycondensation to form polyesters and polyamides.

Synthesis of the Monomer: this compound (CPP)

The foundational step in utilizing CPP for polycondensation is its synthesis. The most common and effective method involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane in the presence of a strong base.

Causality of Experimental Choices

-

Reactants: 4-hydroxybenzoic acid provides the carboxyphenoxy moieties, while 1,3-dibromopropane acts as the flexible linker.

-

Base (NaOH): A strong base like sodium hydroxide is crucial for the deprotonation of the phenolic hydroxyl group on 4-hydroxybenzoic acid. This creates a phenoxide ion, which is a much more potent nucleophile for the subsequent Williamson ether synthesis with 1,3-dibromopropane. A large excess of NaOH is often used to ensure complete deprotonation.[7]

-

Solvent (DI-H₂O): Deionized water is a suitable solvent for dissolving the reactants and facilitating the reaction.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate. Refluxing overnight ensures the reaction goes to completion.[7]

-

Purification: The crude product is purified by dissolving it in a basic solution and then reprecipitating it by adding a strong acid (e.g., H₂SO₄).[3] This process removes unreacted 4-hydroxybenzoic acid and other impurities.

Detailed Experimental Protocol for CPP Synthesis

This protocol is adapted from established laboratory procedures.[7]

Materials and Equipment:

-

4-hydroxybenzoic acid (HBA)

-

Sodium hydroxide (NaOH)

-

1,3-dibromopropane (DBP)

-

Deionized water (DI-H₂O)

-

Sulfuric acid (H₂SO₄), 3 M solution

-

Methanol

-

1000 mL 3-neck round-bottom flask

-

Heating mantle

-

Condenser

-

Overhead stirrer

-

Addition funnel

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

In a 1000 mL 3-neck round-bottom flask, place 152 g (1.1 mole) of 4-hydroxybenzoic acid.[7]

-

Carefully prepare a 6.9 M NaOH solution by dissolving 110 g (2.75 moles) of NaOH in 400 mL of DI-H₂O. Caution: This process is highly exothermic; dissolve the NaOH in stages and/or chill the solution.

-

Assemble the 3-neck flask in a heating mantle, fitting one neck with a condenser, the center neck with an overhead stirrer, and the remaining neck with an addition funnel.[7]

-

Slowly pour the NaOH solution into the flask and begin stirring to dissolve the HBA. Turn on the water to the condenser.

-

Heat the solution to a gentle reflux.[7]

-

Add 50.8 mL (0.5 moles) of 1,3-dibromopropane to the addition funnel.

-

While maintaining reflux, add the 1,3-dibromopropane dropwise to the reaction mixture.[7]

-

After the addition is complete, continue to reflux the solution overnight. A white precipitate should become visible.[7]

-

After cooling to room temperature, purify the crude product by dissolving it in a dilute NaOH solution and reprecipitating it with 3 M H₂SO₄.[3]

-

Filter the white precipitate, wash it thoroughly with cold water, and then with methanol.[3]

-

Dry the purified this compound under vacuum.

Characterization of CPP

The identity and purity of the synthesized CPP should be confirmed using standard analytical techniques:

-

Melting Point: The literature reported melting point is in the range of 318–320 °C.[3]

-

FT-IR Spectroscopy (KBr): Expect to see characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹).[3]

-

¹H-NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the propyl chain, and the acidic proton of the carboxylic acid.

Polycondensation Reactions of this compound

Once pure CPP is obtained, it can be used as a diacid monomer in various polycondensation reactions. Below are protocols for the synthesis of aromatic polyesters and polyamides.

Synthesis of Aromatic Polyesters

Aromatic polyesters can be synthesized from CPP and a dihydric phenol. A common method involves the formation of a mixed anhydride of CPP followed by polymerization with the dihydric phenol.[8]

-

Mixed Anhydride Formation: Reacting CPP with a lower monocarboxylic acid anhydride (e.g., acetic anhydride) converts the carboxylic acid groups into more reactive mixed anhydride groups. This enhances the reactivity towards the phenolic hydroxyl groups of the diol comonomer.

-

Dihydric Phenol: The choice of dihydric phenol (e.g., bisphenol A) will determine the specific properties of the resulting polyester.

-

Polymerization Conditions: The reaction is typically carried out at elevated temperatures to drive the polycondensation forward and remove the byproduct (the lower monocarboxylic acid).

This is a generalized procedure based on established principles.[8]

Materials and Equipment:

-

This compound (CPP)

-

Acetic anhydride (or another suitable lower monocarboxylic acid anhydride)

-

A dihydric phenol (e.g., bisphenol A)

-

High-boiling point solvent (e.g., N-methyl-2-pyrrolidone)

-

Reaction flask with a mechanical stirrer, nitrogen inlet, and a distillation head

-

Heating mantle

-

Vacuum source

Procedure:

-

In a reaction flask, dissolve CPP in an excess of acetic anhydride.

-

Heat the mixture to reflux for a period sufficient to form the mixed anhydride.

-

Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.

-

Add the dihydric phenol and a high-boiling point solvent to the flask.

-

Heat the mixture under a nitrogen atmosphere to the desired polymerization temperature.

-

As the polymerization proceeds, the viscosity of the reaction mixture will increase.

-

Once the desired molecular weight is achieved (as indicated by viscosity), cool the reaction mixture.

-

Precipitate the polymer by pouring the solution into a non-solvent such as methanol.

-

Collect the polymer by filtration and dry it under vacuum.

Synthesis of Aromatic Polyamides

Aromatic polyamides can be synthesized by the direct polycondensation of CPP with a diamine, often in the presence of a phosphorylation agent.[3][4]

-

Diamine: The choice of diamine will influence the properties of the resulting polyamide. For example, using hydantoin derivatives can introduce specific functionalities.[3][4]

-

Phosphorylation Agent (Triphenyl Phosphite): In this direct polycondensation method, triphenyl phosphite acts as a condensing agent. It activates the carboxylic acid groups of CPP, facilitating the formation of amide bonds with the diamine.

-

Solvent System (NMP, Pyridine, CaCl₂): N-methyl-2-pyrrolidone (NMP) is a common polar aprotic solvent for this type of polymerization. Pyridine acts as an acid scavenger, neutralizing the acidic byproducts. Calcium chloride (CaCl₂) is added to enhance the solubility of the resulting polyamide and prevent it from precipitating out of solution prematurely.[3][4]

-